molecular formula C10H18Cl2N4 B6275830 N-methyl-1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride CAS No. 2763776-56-1

N-methyl-1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride

Cat. No. B6275830
CAS RN: 2763776-56-1
M. Wt: 265.2
InChI Key:
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Description

N-methyl-1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride (NMPP-4-DHC) is a novel chemical compound that has been the subject of much scientific research in recent years. It is a pyridazine derivative that has been found to exhibit a variety of biological activities, including inhibition of cyclooxygenase-2 (COX-2) and NF-κB, as well as antioxidant activity. The compound has been studied for its potential as a therapeutic agent for a variety of diseases, including inflammation, cancer, and neurological disorders.

Mechanism of Action

The mechanism of action of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride is not yet fully understood. However, it is believed that the compound exerts its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and NF-κB. In addition, it is thought that the compound may act as an antioxidant by scavenging free radicals and may also induce apoptosis in cancer cells.
Biochemical and Physiological Effects
N-methyl-1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and NF-κB, as well as to scavenge free radicals and induce apoptosis in cancer cells. In addition, the compound has been found to have anti-inflammatory, anti-oxidative, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The use of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride in laboratory experiments has several advantages. The compound is relatively stable and can be synthesized in a variety of ways. In addition, it has been found to have a variety of biological activities, including inhibition of cyclooxygenase-2 (COX-2) and NF-κB, as well as antioxidant activity. However, there are also some limitations to its use in laboratory experiments. For example, the compound is not water soluble, which can limit its solubility in certain systems. In addition, the compound is not approved for use in humans, so its use in clinical trials is limited.

Future Directions

The potential applications of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride are vast and the compound has been studied for its potential as a therapeutic agent for a variety of diseases. Future research could focus on further elucidating the mechanism of action of the compound, as well as exploring its potential applications in a variety of diseases, such as inflammation, cancer, and neurological disorders. In addition, further research could explore the potential advantages and limitations of using the compound in laboratory experiments. Finally, further research could explore the potential side effects of using the compound in clinical trials.

Synthesis Methods

N-methyl-1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride can be synthesized using a variety of methods. One method involves the reaction of pyridazine with 1-bromo-4-chlorobutane in the presence of sodium hydroxide. The resulting product is then reacted with N-methyl-1-piperidin-4-amine dihydrochloride in the presence of a base catalyst. The reaction yields N-methyl-1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride as the final product.

Scientific Research Applications

N-methyl-1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride has been studied for its potential applications in a variety of scientific research areas. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In addition, N-methyl-1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride has been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation. The compound has also been studied for its potential as an antioxidant and for its ability to induce apoptosis in cancer cells.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-methyl-1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride involves the reaction of pyridazine-3-carboxaldehyde with N-methylpiperidin-4-amine in the presence of a reducing agent to form the desired product. The product is then treated with hydrochloric acid to obtain the dihydrochloride salt.", "Starting Materials": [ "Pyridazine-3-carboxaldehyde", "N-methylpiperidin-4-amine", "Reducing agent", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyridazine-3-carboxaldehyde is reacted with N-methylpiperidin-4-amine in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form N-methyl-1-(pyridazin-3-yl)piperidin-4-amine.", "Step 2: The product from step 1 is treated with hydrochloric acid to obtain N-methyl-1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride." ] }

CAS RN

2763776-56-1

Molecular Formula

C10H18Cl2N4

Molecular Weight

265.2

Purity

95

Origin of Product

United States

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